4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
4-Ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzothiazole core, which is a heterocyclic aromatic structure, and is modified with an ethoxy group and a tetrahydrofuran-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form benzothiazole, followed by subsequent functionalization with ethoxy and tetrahydrofuran-2-ylmethyl groups.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of various substituted benzothiazoles.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.
Industry: The compound's unique properties may be exploited in the creation of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it could modulate enzyme activity or bind to receptors involved in inflammatory processes.
Comparison with Similar Compounds
4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
2-phenyl-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide
Uniqueness: 4-Ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine stands out due to its benzothiazole core, which imparts unique chemical and biological properties compared to other compounds in its class
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
4-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-2-17-11-6-3-7-12-13(11)16-14(19-12)15-9-10-5-4-8-18-10/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIINJJKXRKHQNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NCC3CCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181243 | |
Record name | 4-Ethoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601181243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-37-3 | |
Record name | 4-Ethoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601181243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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